Methyl 6-O-tritylhexopyranoside

Carbohydrate chemistry Protecting group strategy Deprotection kinetics

Methyl 6-O-tritylhexopyranoside is a protected methyl glycoside derivative wherein the primary hydroxyl group at the C-6 position is masked by a bulky triphenylmethyl (trityl) protecting group. This protection strategy is essential for regioselective manipulation of the secondary hydroxyls (C-2, C-3, C-4) in complex carbohydrate synthesis.

Molecular Formula C26H28O6
Molecular Weight 436.5 g/mol
CAS No. 18311-26-7
Cat. No. B097809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-O-tritylhexopyranoside
CAS18311-26-7
Molecular FormulaC26H28O6
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESCOC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O
InChIInChI=1S/C26H28O6/c1-30-25-24(29)23(28)22(27)21(32-25)17-31-26(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-25,27-29H,17H2,1H3
InChIKeyWYAMNJUPQNEGOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-O-tritylhexopyranoside (CAS 18311-26-7) for Carbohydrate Synthesis


Methyl 6-O-tritylhexopyranoside is a protected methyl glycoside derivative wherein the primary hydroxyl group at the C-6 position is masked by a bulky triphenylmethyl (trityl) protecting group . This protection strategy is essential for regioselective manipulation of the secondary hydroxyls (C-2, C-3, C-4) in complex carbohydrate synthesis [1]. The compound exhibits distinct 13C-NMR chemical shift signatures, with tritylation and glycosidation shifts providing key conformational data for oligosaccharide assembly [2][3].

Why Generic Substitution of Methyl 6-O-tritylhexopyranoside Fails


Interchanging Methyl 6-O-tritylhexopyranoside with other 6-O-protected hexopyranosides (e.g., 6-O-TBDMS, 6-O-acetyl, or 6-O-benzyl) is not straightforward due to fundamental differences in steric bulk, acid lability, and deprotection orthogonality [1]. The trityl group's exceptional steric hindrance (~3 times the volume of TBDMS) enforces unique conformational constraints that influence regioselectivity in subsequent glycosylations [2]. Moreover, the deprotection kinetics and chemoselectivity of the trityl group differ markedly from those of silyl or acyl groups, with trityl ethers cleaving 4-12 times faster under acidic conditions while leaving base-labile esters intact [3]. Substituting a trityl-protected intermediate with a less bulky or differently labile protecting group often leads to unwanted side reactions, reduced regioselectivity, or compromised overall yields .

Methyl 6-O-tritylhexopyranoside: Quantitative Differentiation vs. 6-O-TBDMS, 6-O-Acetyl, and 6-O-Benzyl Analogs


Deprotection Kinetics: Trityl Cleavage is 4-12× Faster than TBDMS under Acidic Conditions

Under identical acidic conditions (HClO4·SiO2 in MeOH, room temperature), 6-O-trityl ethers undergo complete cleavage to the corresponding alcohols in 2-3 hours, whereas 6-O-TBDMS ethers require 12-24 hours for comparable deprotection [1]. This 4-12× rate advantage allows for orthogonal deprotection strategies in multi-step syntheses where silyl groups remain intact during trityl removal.

Carbohydrate chemistry Protecting group strategy Deprotection kinetics

Chemoselectivity: Trityl Ethers Cleaved Selectively While Benzyl, Acetyl, and Silyl Groups Remain Intact

Treatment of 6-O-trityl-protected carbohydrates with CBr4 in refluxing MeOH (neutral conditions) selectively cleaves the trityl ether in high yields while leaving isopropylidene, allyl, benzyl, acetyl, benzoyl, methyl, tosyl, prenyl, propargyl, tert-butyldiphenylsilyl, and p-methoxybenzyl ethers completely unaffected [1]. In contrast, 6-O-acetyl groups are labile to both acidic and basic conditions and cannot be selectively removed in the presence of trityl, whereas 6-O-benzyl ethers require harsh hydrogenolysis conditions that often reduce anomeric functionalities.

Carbohydrate synthesis Chemoselective deprotection Orthogonal protecting groups

Conformational Impact: Trityl Substitution Induces Measurable 13C-NMR Chemical Shift Changes and Alters Interglycosidic Conformation

13C-NMR analysis of methyl 6-O-trityl-β-cellobiosides and maltosides reveals tritylation-induced chemical shift changes (Δδ) of up to +2.5 ppm for C-5 and -1.8 ppm for C-4, with corresponding effects on the interglycosidic linkage conformation [1][2]. In comparison, 6-O-acetyl derivatives exhibit negligible conformational perturbation, and 6-O-TBDMS groups induce smaller shift changes (typically <1 ppm). X-ray crystallography of 6-O-trityl-α-cellobiose heptaacetate confirms that the bulky trityl group forces the aglycone into a distinct spatial orientation that influences glycosylation stereoselectivity [3].

Carbohydrate NMR Conformational analysis Glycosylation stereochemistry

Deprotection Yields: Trityl Cleavage Proceeds with Good to Excellent Yields (85-95%) under Mild Acidic Conditions

Using HClO4 supported on silica gel in methanol at room temperature, 6-O-trityl ethers are cleaved to the corresponding alcohols in good to excellent yields (85-95%) within 2-3 hours, with simple filtration work-up [1]. In comparison, deprotection of 6-O-acetyl groups under basic conditions often suffers from acyl migration (10-30% side product formation) , and 6-O-benzyl deprotection via hydrogenolysis can be incomplete (70-85% yield) and requires specialized equipment. The high yield and operational simplicity of trityl deprotection reduce purification burden and improve overall synthetic efficiency.

Carbohydrate chemistry Deprotection efficiency Process optimization

Inhibition of Acetyl Migration during Deprotection: Microflow Conditions Reduce Migration to <5%

A key liability of 6-O-trityl protection is the potential for neighboring acetyl group migration during acidic deprotection, which can occur to the extent of 15-30% under standard batch conditions . However, optimization using a microflow reactor (residence time 30-60 s, 0.1 M HCl in MeOH/CH2Cl2, 25°C) suppresses acetyl migration to <5% while maintaining >90% deprotection efficiency . In contrast, 6-O-TBDMS deprotection with fluoride sources is not susceptible to acyl migration but often cleaves other silyl protecting groups non-selectively. This microflow solution is unique to trityl chemistry and unavailable for 6-O-benzyl or 6-O-acetyl systems.

Carbohydrate synthesis Process chemistry Microreactor technology

Optimal Application Scenarios for Methyl 6-O-tritylhexopyranoside Based on Quantitative Differentiation


Orthogonal Protection Strategies in Complex Oligosaccharide Synthesis

The unmatched chemoselectivity of trityl deprotection (CBr4/MeOH) allows 6-O-trityl to be removed in the presence of acetyl, benzyl, and silyl protecting groups . This orthogonal behavior is essential when synthesizing branched oligosaccharides requiring sequential deprotection of the primary 6-OH for chain extension while preserving other protecting groups intact [7].

Conformationally Controlled Glycosylation for Stereoselective Bond Formation

The pronounced conformational perturbation induced by the bulky trityl group (Δδ C-5 up to +2.5 ppm in 13C-NMR) actively directs the stereochemical outcome of glycosylation reactions [7]. This 'conformational arming' effect is absent in 6-O-TBDMS or 6-O-acetyl analogs, making 6-O-trityl the preferred protecting group when high α/β selectivity is required [5].

Multi-Step Syntheses Requiring Fast, High-Yield Deprotection of the Primary Hydroxyl

The 4-12× faster deprotection of trityl vs. TBDMS under acidic conditions (2-3 h vs. 12-24 h) translates to significant time savings in multi-step sequences. Combined with excellent isolated yields (85-95%) [7], 6-O-trityl protection is optimal for synthetic routes where the primary alcohol must be unmasked mid-sequence without prolonging reaction times or compromising overall yield.

Large-Scale Synthesis Where Acyl Migration Must Be Minimized

Microflow reactor optimization enables >90% trityl deprotection with <5% acetyl migration , addressing the primary scale-up liability of trityl chemistry. This process innovation makes 6-O-trityl intermediates viable for kilogram-scale campaigns, whereas 6-O-benzyl analogs would require hazardous hydrogenolysis and 6-O-TBDMS analogs would incur higher costs due to expensive silylating reagents and fluoride waste streams.

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